molecular formula C14H17ClN2O B11855451 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide CAS No. 61985-40-8

2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide

Cat. No.: B11855451
CAS No.: 61985-40-8
M. Wt: 264.75 g/mol
InChI Key: BFNJMBMWBKKBEX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and preclinical research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous pharmaceutical agents . This compound features a chloroacetamide group linked via a propyl chain to the nitrogen of the 3-methylindole ring, a structure that is characteristic of intermediates used in the development of potential therapeutic agents. Researchers value such chloracetamide-indole hybrids for their utility as key synthetic intermediates or potential pharmacologically active scaffolds . Indole analogs have demonstrated a wide spectrum of reported biological activities in research settings, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . Specifically, compounds with similar structural motifs have been investigated as inhibitors of tubulin polymerization for cancer research , and various acetamide derivatives have been explored for their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors . The reactive chloroacetamide group allows for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules, such as through nucleophilic substitution reactions to create analogs with enhanced properties or specific targeting capabilities. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

61985-40-8

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

2-chloro-N-[3-(3-methylindol-1-yl)propyl]acetamide

InChI

InChI=1S/C14H17ClN2O/c1-11-10-17(8-4-7-16-14(18)9-15)13-6-3-2-5-12(11)13/h2-3,5-6,10H,4,7-9H2,1H3,(H,16,18)

InChI Key

BFNJMBMWBKKBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCCNC(=O)CCl

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide typically involves the reaction of an indole derivative with chloroacetyl chloride in the presence of a base. This process may utilize coupling agents such as dicyclohexylcarbodiimide to facilitate the reaction. The resulting compound possesses unique structural characteristics that may influence its biological activity.

Biological Activities

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. The indole moiety is known for its role in modulating pathways involved in cancer progression. Specific studies have reported that related compounds show significant inhibition of cell growth in cancer models, with IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine levels. For instance, related compounds have been shown to significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures, indicating potential therapeutic applications for inflammatory diseases.

Case Studies

Several case studies have explored the pharmacological potential of similar indole derivatives:

  • Anticancer Efficacy : A study by Xia et al. demonstrated that indole derivatives exhibited significant anticancer activity across various cell lines, reinforcing the hypothesis that this compound could share similar properties.
  • Anti-inflammatory Effects : Research on related compounds indicated substantial reductions in inflammatory markers in vitro, suggesting that this class of compounds could be developed into therapeutic agents targeting inflammation-related diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

2-Chloro-N-(3-methylphenyl)acetamide (C9H10ClNO)
  • Structure : Chloroacetamide group attached to a 3-methylphenyl ring.
  • Key Differences : Lacks the indole system, resulting in reduced aromaticity and hydrogen-bonding capacity.
  • Molecular Weight : 183.63 g/mol (vs. ~264.75 g/mol for the indole derivative), influencing solubility and volatility.
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 86273-53-2)
  • Structure : Propyl chain terminated with a pyrrolidone ring.
  • Key Differences : Pyrrolidone introduces a polar, hydrogen-bonding lactam group, enhancing interactions with proteins or membranes compared to the indole’s hydrophobic character .
2-Chloro-N-(4-(3-(4-X-phenyl)acryloyl)phenyl)acetamide
  • Structure : Features an acryloylphenyl substituent.
  • Key Differences : The extended conjugation of the acryloyl group increases UV absorption and reactivity in photopolymerization, unlike the indole’s UV fluorescence properties .

Physicochemical and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Indole, Chloroacetamide ~264.75 High lipophilicity, π-π stacking capability
2-Chloro-N-(3-methylphenyl)acetamide Phenyl, Chloroacetamide 183.63 Hydrogen-bonding crystalline structure
2-Chloro-N-[3-(phenylsulfanyl)propyl]acetamide Phenylsulfanyl, Chloroacetamide ~243.75 Sulfur-enhanced reactivity
2-Chloro-N-(3-isopropoxypropyl)acetamide Ether, Chloroacetamide ~206.67 Increased polarity due to ether linkage

Biological Activity

2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is an organochlorine compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Compound Overview

  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : 264.751 g/mol
  • CAS Number : 61985-40-8

The compound features a chloro group attached to a nitrogen atom that is also linked to an acetamide group, alongside an indole moiety. The indole structure is known for its diverse biological properties, making this compound a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves:

  • Reactions with Chloroacetyl Chloride : The reaction of an indole derivative with chloroacetyl chloride in the presence of a base.
  • Nucleophilic Substitutions : Utilizing reagents such as dicyclohexylcarbodiimide as a coupling agent for further modifications.

These methods allow for the introduction of the chloro group and the indole moiety into the acetamide framework.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit activity against various cancer cell lines. The indole structure has been associated with anti-inflammatory and anticancer activities:

  • Cell Line Studies : Research indicates that compounds with similar structures have shown significant interactions with protein targets involved in cancer progression and inflammation. For instance, compounds with indole moieties have demonstrated cytotoxic effects on various cancer cell lines, including MCF7 and A549.
CompoundCell LineIC50 (µM)Notable Properties
Similar Indole DerivativeMCF74.2Anticancer activity
Similar Indole DerivativeA54926Growth inhibition

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Early research indicates that it may interact with biological targets such as:

  • Enzymes : Enzymes implicated in cancer pathways.
  • Receptors : Receptors involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

  • Anticancer Activity : A study reported that indole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values indicating potent activity.
  • Inflammation Studies : Compounds like N-(1H-indol-1-yl)-2-aminoacetamide showed promising anti-inflammatory activity, suggesting that structural modifications can enhance therapeutic effects.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp.YieldSource
13-Chloropropylamine, DIPEADCMRT70%
2Chloroacetyl chlorideTHF0°C50%

Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms indole proton signals (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and acetamide carbonyl (δ 170–172 ppm in ¹³C NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) to the theoretical mass (e.g., 307.12 g/mol) .
  • Purity: HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .

Basic: How to design biological assays to evaluate its therapeutic potential?

Methodological Answer:

  • Target Selection: Prioritize receptors (e.g., serotonin receptors) based on structural similarity to indole derivatives with known activity .
  • Assay Setup:
    • In vitro: Competitive binding assays using radiolabeled ligands (e.g., ³H-5HT) in HEK293 cells expressing target receptors .
    • Dose-Response: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies may arise from differences in serum content (e.g., 10% FBS vs. serum-free media) .
  • Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to normalize data and identify outliers .

Advanced: What computational strategies improve reaction design for higher yields?

Methodological Answer:

  • Reaction Path Search: Quantum mechanical calculations (DFT) model transition states to identify energy barriers in alkylation steps .
  • Machine Learning: Train models on existing indole-acetamide syntheses to predict optimal solvents (e.g., THF vs. DMF) and catalysts .

Q. Table 2: Computational vs. Experimental Yield

MethodPredicted YieldExperimental Yield
DFT (B3LYP/6-31G*)68%65%

Advanced: How to analyze structure-activity relationships (SAR) for indole-acetamide derivatives?

Methodological Answer:

  • Substituent Screening: Synthesize analogs with varied substituents (e.g., 5-Cl, 3-CH₃) and test binding affinity. For example, 3-methyl substitution enhances lipophilicity (logP = 2.8 vs. 2.1 for unsubstituted) .
  • 3D-QSAR: Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Advanced: What analytical methods detect and quantify synthetic by-products?

Methodological Answer:

  • By-Product Identification: LC-MS/MS detects dimers (e.g., m/z 614.24) formed during excessive reaction times .
  • Quantification: ¹H NMR integration compares by-product peaks (e.g., δ 3.8 ppm for unreacted propylamine) to the main product .

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